4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide

Catalog No.
S548696
CAS No.
204970-97-8
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenyle...

CAS Number

204970-97-8

Product Name

4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide

IUPAC Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI Key

FHFHNAQEPILWDK-FCHUYYIVSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

Description

The exact mass of the compound 4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide is 381.24163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

381.24163

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H222AV8TU

Wikipedia

Cj-15161

Dates

Modify: 2023-07-15
1. Ito, Fumitaka; Kondo, Hiroshi. Process for producing pyrrolidinyl- and pyrrolinylethylamine compounds as kappa agonists and pharmaceutical compositions containing them. Hung. Pat. Appl. (2000), 160 pp. CODEN: HUXXCV HU 9903452 A2 20000228 CAN 147:72632 AN 2007:370172 CAPLUS
2. Andresen, Brian M.; Caron, Stephane; Couturier, Michel; DeVries, Keith M.; Do, Nga M.; Dupont-Gaudet, Kristina; Ghosh, Arun; Girardin, Melina; Hawkins, Joel M.; Makowski, Teresa M.; Riou, Maxime; Sieser, Janice E.; Tucker, John L.; Vanderplas, Brian C.; Watson, Timothy J. N. Process research and scale-up of the  -opioid receptor agonist CJ-15,161 drug candidate. Chimia (2006), 60(9), 554-560. CODEN: CHIMAD ISSN:0009-4293. CAN 147:257605 AN 2006:1141127 CAPLUS
3. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Couturier, Michel; Dupont-Gaudet, Kristina; Girardin, Melina. Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the  -Opioid Receptor Agonist CJ-15161. Journal of Organic Chemistry (2006), 71(3), 1258-1261. CODEN: JOCEAH ISSN:0022-3263. CAN 144:232953 AN 2006:18454 CAPLUS
4. Couturier, Michel; Tucker, John L.; Andresen, Brian M.; DeVries, Keith M.; Vanderplas, Brian C.; Ito, Fumitaka. Efficient synthesis of the  -opioid receptor agonist CJ-15,161: four stereospecific inversions at a single aziridinium stereogenic center. Tetrahedron: Asymmetry (2003), 14(22), 3517-3523. CODEN: TASYE3 ISSN:0957-4166. CAN 140:111217 AN 2003:877272 CAPLUS
5. Quallich, George Joseph; Castaldi, Michael James. Preparation of crystalline anhydrous and monohydrate benzoate salts of (2'S,3S)-3-hydroxy-N-[2-[N-methyl-N-4-[(N-propylamino)carbonyl]phenyl]amino-2-phenyl]ethylpyrrolidine as  -opioid receptor agonists. PCT Int. Appl. (2003), 16 pp. CODEN: PIXXD2 WO 2003072544 A1 20030904 CAN 139:230618 AN 2003:696867 CAPLUS
6. Devries, Keith M.; Couturier, Michel A.; Andresen, Brian M.; Tucker, John L.; Ito, Fumitaka. Preparation of hydroxypyrrolidinyl ethylamine compounds useful as selective  -opioid receptor agonists. U.S. Pat. Appl. Publ. (2002), 13 pp. CODEN: USXXCO US 2002161241 A1 20021031 CAN 137:337777 AN 2002:833565 CAPLUS
7. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Watson, Timothy J. N. Synthesis of the kappa-agonist CJ-15,161 via a palladium-catalyzed cross-coupling reaction. Chemical Communications (Cambridge, United Kingdom) (2002), (15), 1644-1645. CODEN: CHCOFS ISSN:1359-7345. CAN 138:73134 AN 2002:517323 CAPLUS
8. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylarylamines as kappa opioid receptor agonists. U.S. (2001), 39 pp., Cont.-in-part of Appl. No. PCT/IB96/00957. CODEN: USXXAM US 6201007 B1 20010313 CAN 134:222619 AN 2001:178439 CAPLUS
9. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylamines as kappa agonists. PCT Int. Appl. (1998), 129 pp. CODEN: PIXXD2 WO 9812177 A1 19980326 CAN 128:243949 AN 1998:199673 CAPLUS

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